molecular formula C8H10FNO2 B8396254 2-Fluoro-4-(methoxymethoxy)aniline

2-Fluoro-4-(methoxymethoxy)aniline

Cat. No. B8396254
M. Wt: 171.17 g/mol
InChI Key: NGCGAMJZZRNKEF-UHFFFAOYSA-N
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Patent
US08420823B2

Procedure details

10% Palladium-carbon (390 mg) as a catalyst was added to an ethanol (100 mL) solution of 2-fluoro-4-(methoxymethoxy)-1-nitrobenzene (3.86 g), and stirred overnight in a hydrogen atmosphere at room temperature. The catalyst was removed through filtration, the solvent was evaporated off under reduced pressure, and the resulting residue was purified through silica gel column chromatography (methanol/chloroform=from 0% to 20%, gradient) to give the entitled compound (2.40 g, 73%) as a brown oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
390 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][O:10][CH3:11])[CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O.[H][H]>[C].[Pd].C(O)C>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][O:10][CH3:11])[CH:5]=[CH:4][C:3]=1[NH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
3.86 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OCOC)[N+](=O)[O-]
Name
Palladium-carbon
Quantity
390 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed through filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (methanol/chloroform=from 0% to 20%, gradient)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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